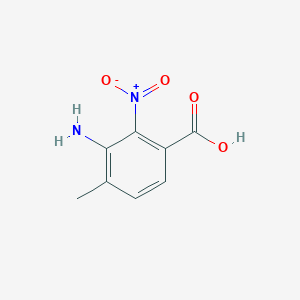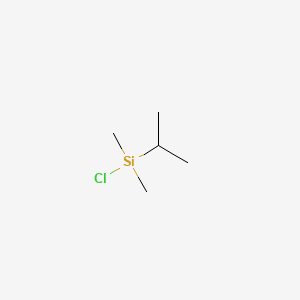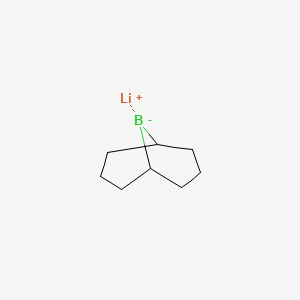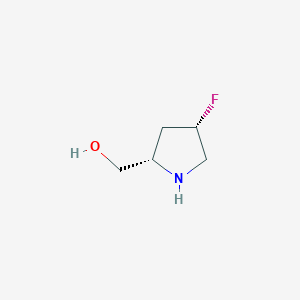
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol
Vue d'ensemble
Description
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The “2S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “4-Fluoro” part indicates that a fluorine atom is attached to the fourth carbon in the ring. The “2-pyrrolidinemethanol” part suggests that a methanol group is attached to the second carbon in the ring .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a study on the synthesis of a related compound, (2S,4S)4– [18F]FPArg, reported that a simple synthetic method was obtained by adjusting the sequence of the synthetic steps . Another study reported the synthesis of (2S,4S)-4-hydroxyproline through Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a five-membered ring (from the pyrrolidine), a fluorine atom attached to one of the carbons, and a methanol group attached to another carbon .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines can be quite diverse, depending on the functional groups attached to the ring. A study on multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Pyrrolidines, in general, are known for their diverse chemical properties .Applications De Recherche Scientifique
Enantioselective Synthesis
The enantioselective synthesis of fluorine-containing molecules is a significant application area. For instance, Woerly, Banik, and Jacobsen (2016) described the enantioselective synthesis of 4-fluoroisochromanones using a chiral aryl iodide-catalyzed fluorolactonization methodology. This process uses HF-pyridine as a nucleophilic fluoride source, demonstrating the utility of fluorine in creating stereogenic centers with high enantio- and diastereoselectivity (Eric M. Woerly, S. Banik, E. Jacobsen, 2016).
Fluorescent Chemosensors
Fluorinated pyrrolidines have also found applications in the development of fluorescent chemosensors. For example, Maity et al. (2018) synthesized new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores demonstrating high selectivity for Fe3+/Fe2+ cation detection in living HepG2 cells. This work illustrates the use of fluorinated pyrrolidines in creating sensitive tools for biological and chemical sensing (Pampa Maity et al., 2018).
Material Science and Photocatalysis
In material science and photocatalysis, the introduction of fluorine atoms to pyrrolidine frameworks has been explored to modify material properties and reaction mechanisms. For instance, Koike and Akita (2016) discussed the catalytic fluoromethylation of carbon-carbon multiple bonds under photoredox conditions, highlighting the role of fluorine in developing new methods for synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (T. Koike, M. Akita, 2016).
Analytical Chemistry
In analytical chemistry, the synthesis and characterization of fluorinated compounds, including isomers of fluorolintane, a substance with dissociative effects, have been reported. This research, conducted by Dybek et al. (2019), provides insights into the structural analysis of novel psychoactive substances, demonstrating the importance of fluorination in the study of drug-like molecules (M. Dybek et al., 2019).
Chemical Biology
In chemical biology, the modification of molecules with fluorine atoms to study biological systems is an area of interest. Testa et al. (2018) synthesized 3-fluoro-4-hydroxyprolines and investigated their molecular recognition by biological systems, illustrating the impact of fluorination on the molecular recognition and interaction of proline-containing molecules (A. Testa et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHZOVMBZPGEL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474722 | |
| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol | |
CAS RN |
791060-66-7 | |
| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

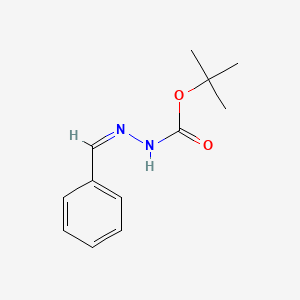
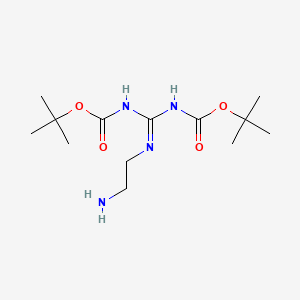
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
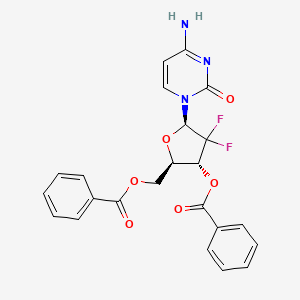

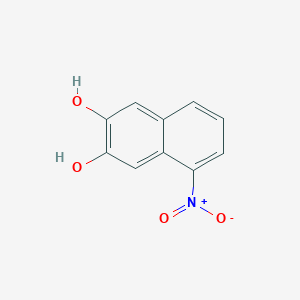
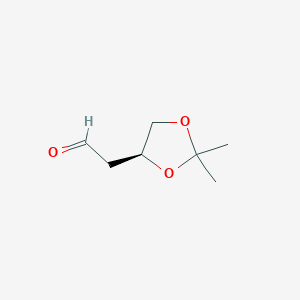
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
